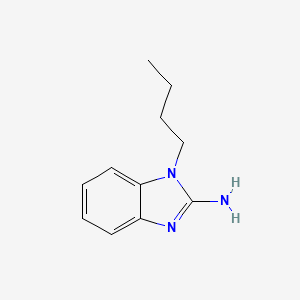
1-butyl-1H-benzimidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-butyl-1H-benzimidazol-2-amine is a derivative of benzimidazole, a bicyclic compound consisting of the fusion of benzene and imidazole. The compound is characterized by a benzene ring fused to an imidazole ring, which is a five-membered ring containing two nitrogen atoms. The 1-butyl substituent indicates an alkyl chain attached to the first position of the imidazole ring, making it a substituted benzimidazole with potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of benzimidazole derivatives can be achieved through several methods. One such method involves the reductive N-heterocyclization of benzylidene(2-nitroaryl)amines with carbon monoxide in the presence of selenium under basic conditions, which yields 2-aryl-1H-benzimidazoles . Another approach is the reaction of o-bromophenyl isocyanide with primary amines under CuI catalysis, which affords 1-substituted benzimidazoles . These methods demonstrate the versatility in synthesizing benzimidazole derivatives, which could be adapted to synthesize 1-butyl-1H-benzimidazol-2-amine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. In the case of 1-butyl-1H-benzimidazol-2-amine, the butyl group would be expected to introduce steric effects that could influence the compound's reactivity and physical properties. Quantum-chemical investigations of similar structures, such as 1-(anthracen-9-ylmethyl)-1H-benzimidazol-2-amine, have shown high proton affinity, suggesting that these compounds can act as proton sponges . This property is significant for understanding the behavior of 1-butyl-1H-benzimidazol-2-amine in chemical reactions and its potential applications as a pH sensor or in other chemosensor activities.
Chemical Reactions Analysis
Benzimidazole derivatives are known to participate in various chemical reactions due to their nucleophilic nitrogen atoms. For instance, alkylation reactions can be used to introduce different substituents, as seen in the synthesis of 1-(anthracen-9-ylmethyl)-1H-benzimidazol-2-amine . The reactivity of 1-butyl-1H-benzimidazol-2-amine would likely be similar, allowing for further functionalization through reactions with electrophiles or participation in coordination chemistry as ligands due to the lone pair of electrons on the nitrogen atoms.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The presence of the butyl group in 1-butyl-1H-benzimidazol-2-amine would affect its solubility, boiling point, and melting point compared to unsubstituted benzimidazole. The compound's basicity, influenced by the nitrogen atoms in the imidazole ring, would be an important factor in its reactivity and potential applications. Additionally, the synthesis of 1-substituted-1H-1,2,3,4-tetrazoles in an acidic ionic liquid demonstrates the influence of the reaction medium on the synthesis of nitrogen-containing heterocycles , which could be relevant for optimizing the synthesis of 1-butyl-1H-benzimidazol-2-amine.
Applications De Recherche Scientifique
-
Medicinal Chemistry
- Benzimidazole derivatives have found wide application in organic and medicinal chemistry .
- They have proven biological activity as antiviral, antimicrobial, and antitumor agents .
- The presence of a butyl substituent in the N position does not significantly affect the conjugation and structural organization of benzimidazole .
- The optimized molecular parameters were performed by the DFT/B3LYP method with 6-311++G (d,p) basis set .
-
Pharmacological Applications
-
Antioxidant Activity
-
Mitochondrial Respiration
-
Antimicrobial Activity
- A library of 1-methyl-N-[(substituted-phenylmethylidene)-1H-benzimidazol-2-amines were synthesized and reported for notable antimicrobial activity against Gram-positive S. aureus (ATCC 6538), B. pumilus (ATCC 14884) and Gram-negative E. coli (NCTC 10418), P. aeruginosa (ATCC 25619) bacteria compared to reference drug ampicillin .
-
Vaccine Adjuvant
-
Chemotherapeutic Agents
- Benzimidazole is regarded as a “privileged structure” in heterocyclic chemistry due to its association with a wide range of biological activities .
- A basis for interest in the benzimidazole ring system as a nucleus from which to develop potential chemotherapeutic agents was established in the 1950s .
- Modifications in the position 2 and 5 of the molecule provide a number of active drugs .
-
Anthelmintic Activity
-
Anti-Inflammatory Activities
Propriétés
IUPAC Name |
1-butylbenzimidazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-2-3-8-14-10-7-5-4-6-9(10)13-11(14)12/h4-7H,2-3,8H2,1H3,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFMGSARUNSBFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378207 |
Source


|
| Record name | 1-butyl-1H-benzimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-1H-benzimidazol-2-amine | |
CAS RN |
91337-45-0 |
Source


|
| Record name | 1-butyl-1H-benzimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

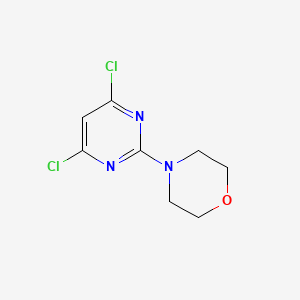
![2-Furancarbonyl chloride, 5-[3-(trifluoromethyl)phenyl]-](/img/structure/B1303654.png)
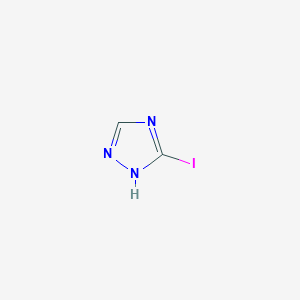
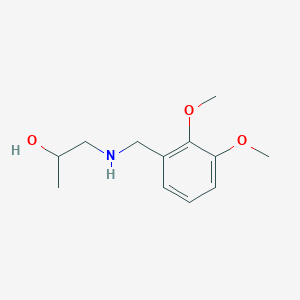
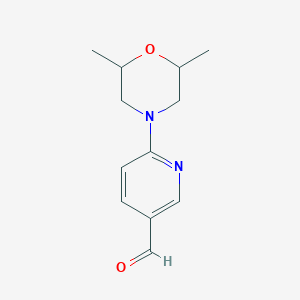
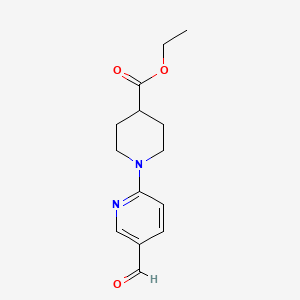
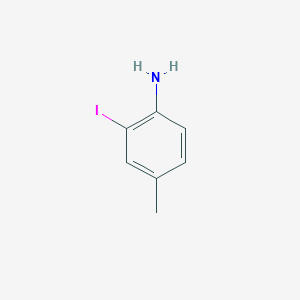
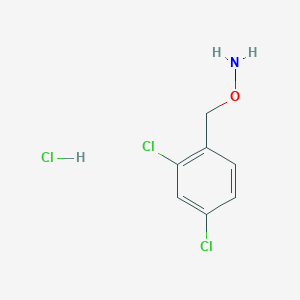

![Ethyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B1303675.png)
![Ethyl 4-[(4-chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate](/img/structure/B1303676.png)
![2-Chloro-6-[(4-chlorophenyl)(cyano)methyl]-benzenecarbonitrile](/img/structure/B1303677.png)

